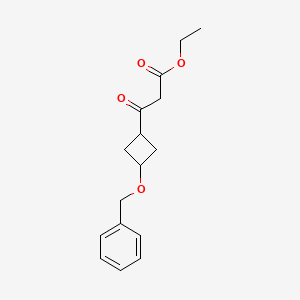
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst. The resulting 3-(benzyloxy)cyclobutanone is then subjected to esterification with ethyl 3-oxopropanoate under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Benzoyl-substituted cyclobutyl ester.
Reduction: Cyclobutyl alcohol derivative.
Substitution: Various substituted cyclobutyl esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate in chemical reactions typically involves the activation of the ester group, making it susceptible to nucleophilic attack. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-methoxycyclobutyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(3-(phenoxy)cyclobutyl)-3-oxopropanoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxycyclobutyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-2-19-16(18)10-15(17)13-8-14(9-13)20-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI Key |
KXLHAGSTFVUNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


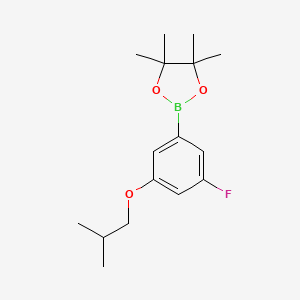
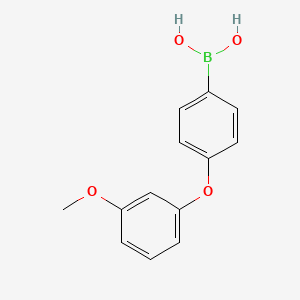

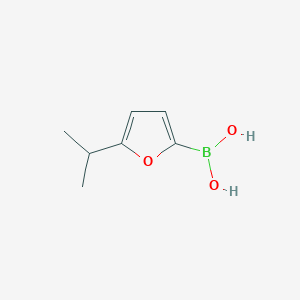
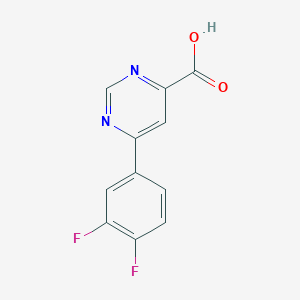
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)


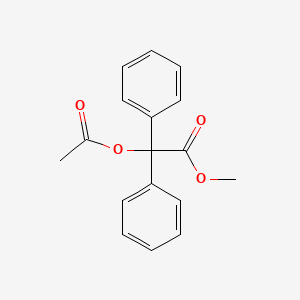
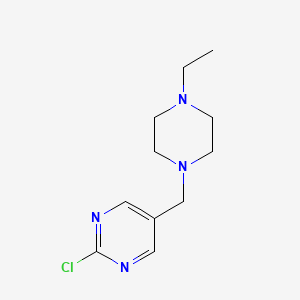
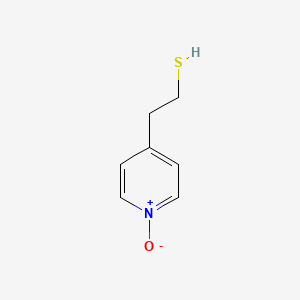

![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
